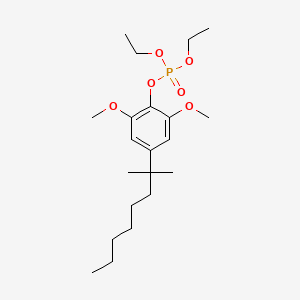
2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate is an organic compound characterized by its complex structure, which includes a phenyl ring substituted with methoxy groups and a bulky alkyl chain, along with a diethyl phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate typically involves multiple steps:
Formation of the Phenyl Core: The phenyl ring with methoxy groups can be synthesized through electrophilic aromatic substitution reactions. Methoxy groups are introduced using methanol in the presence of a catalyst such as sulfuric acid.
Attachment of the Alkyl Chain: The 2-methyloctan-2-YL group can be attached via Friedel-Crafts alkylation, where the phenyl ring reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Phosphorylation: The final step involves the introduction of the diethyl phosphate group. This can be achieved by reacting the phenyl derivative with diethyl phosphorochloridate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the phosphate group, potentially converting it to a phosphite.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, where nucleophiles replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phosphites and reduced phenyl derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phosphate esters. It serves as a model compound for understanding the behavior of similar biological molecules.
Medicine
Potential medical applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its structural features allow for the exploration of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism by which 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphate group can mimic natural phosphate esters, allowing the compound to participate in phosphorylation and dephosphorylation reactions. These interactions can modulate enzyme activity and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxyphenyl diethyl phosphate: Lacks the bulky alkyl chain, resulting in different reactivity and applications.
4-(2-Methyloctan-2-YL)phenyl diethyl phosphate: Lacks the methoxy groups, affecting its chemical properties and biological activity.
2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl methyl phosphate: Has a methyl group instead of an ethyl group on the phosphate, leading to variations in its reactivity and applications.
Uniqueness
The unique combination of methoxy groups, a bulky alkyl chain, and a diethyl phosphate group in 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate provides distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Eigenschaften
Molekularformel |
C21H37O6P |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl] diethyl phosphate |
InChI |
InChI=1S/C21H37O6P/c1-8-11-12-13-14-21(4,5)17-15-18(23-6)20(19(16-17)24-7)27-28(22,25-9-2)26-10-3/h15-16H,8-14H2,1-7H3 |
InChI-Schlüssel |
OHNFECWBAFKWCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)OP(=O)(OCC)OCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile](/img/structure/B12834689.png)
![N-(1H-Benzo[d]imidazol-6-yl)acrylamide](/img/structure/B12834713.png)
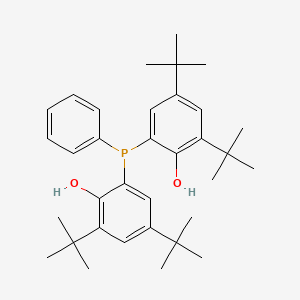


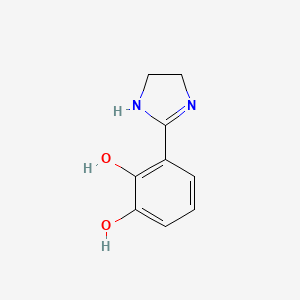

![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)
![4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine](/img/structure/B12834756.png)

![5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
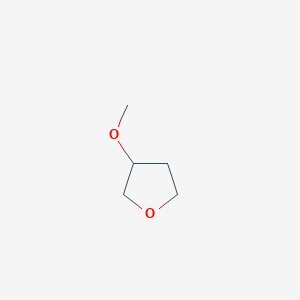
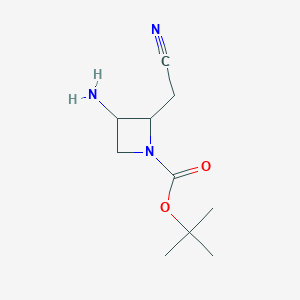
![(3AS,8aR)-2-phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12834786.png)
